molecular formula C9H8N2O2 B3354726 2-Methyl-6-nitroindolizine CAS No. 60891-75-0

2-Methyl-6-nitroindolizine

Cat. No.: B3354726
CAS No.: 60891-75-0
M. Wt: 176.17 g/mol
InChI Key: MAZOIJIDRZDDKK-UHFFFAOYSA-N
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Description

2-Methyl-6-nitroindolizine is a compound belonging to the class of indolizines, which are nitrogen-containing heterocycles. This compound has a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroindolizine can be achieved through various methods. One common approach involves the nitration of 2-methylindolizine using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitroindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-6-nitroindolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitroindolizine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to undergo cyclization and stable quaternization reactions also contributes to its diverse chemical reactivity .

Comparison with Similar Compounds

  • 2-Methyl-5-nitroindolizine
  • 6-Hydroxy-2-methylindolizine
  • 2-Methyl-6-nitroindazole

Comparison: 2-Methyl-6-nitroindolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the nitro group at the 6-position also differentiates it from other indolizine derivatives, such as 6-Hydroxy-2-methylindolizine, which has a hydroxyl group instead .

Properties

IUPAC Name

2-methyl-6-nitroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-4-8-2-3-9(11(12)13)6-10(8)5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZOIJIDRZDDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326550
Record name Indolizine, 2-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60891-75-0
Record name Indolizine, 2-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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